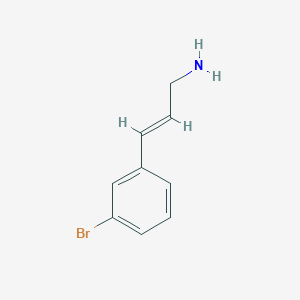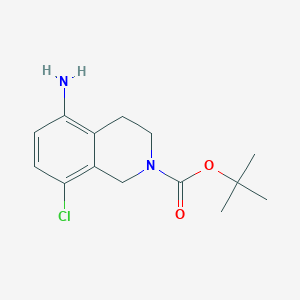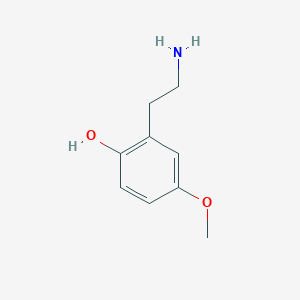
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of trifluoromethyl and hydroxyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2,5-dimethylthiophene using trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The resulting trifluoroacetylated product is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include ketones, alkanes, and substituted thiophenes.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities. This compound may serve as a lead compound for drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparación Con Compuestos Similares
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol can be compared with other thiophene derivatives such as:
1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one: Contains a ketone group instead of a hydroxyl group, leading to different biological activities.
1-(2,5-Dimethylthiophen-3-yl)ethylamine: Contains an amine group, making it more basic and reactive in different chemical environments.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and lipophilicity compared to its analogs.
Propiedades
Fórmula molecular |
C8H9F3OS |
|---|---|
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
1-(2,5-dimethylthiophen-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H9F3OS/c1-4-3-6(5(2)13-4)7(12)8(9,10)11/h3,7,12H,1-2H3 |
Clave InChI |
DHOVMEBVFQFZDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)





![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)


![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)

